N-(2,3-二甲氧基-2-甲基丙基)-2-苯乙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including enzyme inhibition. Sulfonamides are also frequently used in synthetic organic chemistry due to their reactivity in various chemical reactions such as 1,4-addition and electrocyclization reactions .

Synthesis Analysis

The synthesis of sulfonamide compounds can be achieved through various methods. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was performed by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N,N-dimethyl-1-propene-1-sulfonamide was reported using a dehydrative synthesis method starting from N,N-dimethyl-2-hydroxypropanesulfonamide, using MeSO2Cl/organic base system . These methods highlight the general approaches that could be applied to synthesize the compound , involving the use of sulfonyl chlorides and amines or dehydrative synthesis from hydroxypropanesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single crystal X-ray diffraction, and its molecular geometry was analyzed using Density Functional Theory (DFT) . Similarly, the structure of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using FTIR, NMR, and X-ray diffraction, with DFT calculations supporting the experimental data . These techniques would be essential in analyzing the molecular structure of "N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide" to confirm its geometry and electronic properties.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For instance, N-sulfonylalkylamines can react with ynamines to form 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles . Additionally, vinylsulfones and vinylsulfonamides, which are structurally related to sulfonamides, are known to be active in 1,4-addition and electrocyclization reactions . These reactions are indicative of the potential reactivity of "N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide" in forming various heterocyclic compounds and participating in addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be deduced from their molecular structure and reactivity. For example, the lipophilicity of sulfonamide derivatives can be increased by modifying the sulfonamide group, which can affect their ability to cross biological barriers like the blood-brain barrier . The thermal stability of these compounds can be assessed using thermal analysis techniques such as TGA and DTA . Additionally, the electronic properties such as HOMO and LUMO energies can be calculated using DFT, which provides insights into the charge transfer within the molecule . These properties are crucial for understanding the behavior of sulfonamide compounds in biological systems and their potential applications in drug design and synthetic chemistry.

科学研究应用

合成与催化

对磺酰胺化合物的研究展示了它们在各种合成和催化过程中的效用。例如,使用β-磺酰胺醇钛配合物作为催化剂,不对称地将丙炔酸甲酯加成到醛上,表现出高对映选择性和官能化的不对称炔丙醇,具有高的ee值和良好的产率(李林等人,2007)。这突出了磺酰胺衍生物在不对称合成中的潜力,为高度官能化的有机化合物提供了途径。

金属离子配位和萃取

磺酰胺配体也因其与水溶液中的金属离子络合和萃取的能力而受到探索。一项关注Pb(II)配位的研究表明,二磺酰胺配体可以有效地将Pb(II)从水中萃取到1,2-二氯乙烷中,突出了磺酰胺化合物在环境修复和金属回收过程中的应用(R. Alvarado等人,2005)。

电化学研究

磺酰胺化合物的电化学行为,例如N,N-二甲基-对硝基苯磺酰胺的研究,提供了对氧化还原过程和自由基阴离子和双阴离子的稳定性的见解。这项研究有助于我们了解磺酰胺的氧化还原性质,对其在电化学传感器和器件中的应用具有影响(M. Asirvatham等人,1974)。

材料科学与高分子化学

在材料科学中,磺酰胺化合物是开发新材料的关键。例如,过氧化物酶催化的磺化苯酚的聚合,涉及磺酰胺衍生物,展示了创建具有特定性质的聚合材料的潜力,例如磺化亚苯基氧化单元,它们可能具有各种工业和环境应用(刘伟等人,2001)。

属性

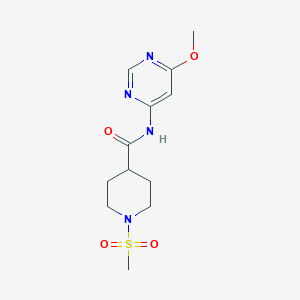

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S/c1-14(19-3,12-18-2)11-15-20(16,17)10-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWFDZPYWFJIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CCC1=CC=CC=C1)(COC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)

![2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid](/img/structure/B2537579.png)

![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)

![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)

![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)